Home > Products > Screening Compounds P116070 > Pyrrolo[2,3-d]pyrimidine derivative 10
Pyrrolo[2,3-d]pyrimidine derivative 10 -

Pyrrolo[2,3-d]pyrimidine derivative 10

Catalog Number: EVT-10967827
CAS Number:
Molecular Formula: C31H36N8O2
Molecular Weight: 552.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pyrrolo[2,3-d]pyrimidine derivative 10 is a member of the pyrrolo[2,3-d]pyrimidine class, which consists of aromatic heteropolycyclic compounds characterized by a unique ring structure. This compound has gained attention for its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The compound's structure can be described as a deaza-isostere of adenine, which positions it as a critical player in the development of drugs targeting various kinases involved in cellular signaling pathways.

Source and Classification

Pyrrolo[2,3-d]pyrimidine derivative 10 is classified under the broader category of organic compounds known as pyrrolopyrimidines. Specifically, it falls within the subclass of pyrrolo[2,3-d]pyrimidines. These compounds are recognized for their diverse biological activities, including anti-inflammatory and anticancer properties. The compound is identified by its IUPAC name: 7-(pyridin-2-yl)-N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine and has an average molecular weight of approximately 377.40 g/mol .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves several steps that can vary based on the specific derivative being produced. One common method includes:

  1. Formation of the Pyrrolo[2,3-d]pyrimidine Core: This is often achieved through cyclization reactions involving appropriate precursors like amino acids or other nitrogen-containing compounds.
  2. Functionalization: Subsequent reactions can introduce various substituents on the pyrrolo[2,3-d]pyrimidine framework to enhance biological activity. For example, reactions with halogenated aldehydes can yield derivatives with improved kinase inhibition properties .

The technical details of these methods often require careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity.

Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-d]pyrimidine derivative 10 features a fused bicyclic system comprising both pyrrole and pyrimidine rings. The key structural elements include:

  • Pyridine Ring: A nitrogen-containing six-membered ring that contributes to the compound's electronic properties.
  • Trimethoxyphenyl Group: This substituent enhances solubility and may influence binding affinity to target proteins.

The compound's chemical formula is C20H19N5O3, and it possesses multiple functional groups that facilitate interactions with biological targets .

Chemical Reactions Analysis

Pyrrolo[2,3-d]pyrimidine derivatives undergo various chemical reactions that are crucial for their functionality as kinase inhibitors:

  1. Nucleophilic Substitution: The presence of nitrogen atoms in the ring system allows for nucleophilic attack on electrophilic centers in target proteins.
  2. Hydrogen Bonding: The amine group can participate in hydrogen bonding with active sites on kinases, enhancing binding affinity.

These reactions are essential for modulating the compound's activity against specific kinases involved in cancer and inflammatory diseases .

Mechanism of Action

The mechanism of action for pyrrolo[2,3-d]pyrimidine derivative 10 primarily involves its role as a competitive inhibitor of kinases. By mimicking ATP (adenosine triphosphate), the compound binds to the ATP-binding site on kinases, thereby inhibiting their activity. This inhibition can lead to:

  • Reduced Cell Proliferation: Particularly in cancer cells where kinase signaling pathways are often dysregulated.
  • Induction of Apoptosis: By disrupting survival signals mediated by kinases.

Data from studies indicate that these compounds can effectively inhibit specific kinases such as Janus Kinase 3 (JAK3), which is implicated in various inflammatory and autoimmune diseases .

Physical and Chemical Properties Analysis

Pyrrolo[2,3-d]pyrimidine derivative 10 exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in organic solvents like ethanol but may have limited solubility in water due to its hydrophobic regions.
  • Melting Point: Specific melting point data may vary based on purity but is typically reported in the range of 150-200 °C.
  • Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for considering formulation strategies in drug development .

Applications

Pyrrolo[2,3-d]pyrimidine derivatives are primarily explored for their potential as therapeutic agents:

  • Kinase Inhibitors: They have been developed as treatments for cancers and inflammatory diseases due to their ability to inhibit specific kinase activities.
  • Research Tools: These compounds serve as valuable tools in biochemical research to study kinase signaling pathways and cellular processes.

Recent studies have highlighted their potential in clinical trials aimed at treating various malignancies and inflammatory disorders .

Introduction to Pyrrolo[2,3-d]pyrimidine Scaffolds in Drug Discovery

Pyrrolo[2,3-d]pyrimidines represent a privileged heterocyclic framework in medicinal chemistry, characterized by a fused bicyclic structure that mimics the purine nucleobase adenine. This molecular mimicry enables high-affinity interactions with the ATP-binding sites of kinases, positioning these compounds as pivotal tools in targeted cancer therapy. Their structural plasticity permits extensive derivatization at multiple positions (C4, C6, N7, C2), facilitating the optimization of pharmacokinetic and pharmacodynamic properties. Historically, the scaffold’s significance is underscored by its presence in FDA-approved drugs and its capacity to overcome resistance mutations through rational design strategies [5] [7].

Historical Development of Pyrrolo[2,3-d]pyrimidine-Based Therapeutics

The evolution of pyrrolo[2,3-d]pyrimidine therapeutics spans decades, marked by key milestones in kinase inhibitor development. Early research leveraged the scaffold’s ability to form critical hydrogen bonds with kinase hinge regions, leading to the discovery of foundational compounds. Notable FDA-approved agents include:

Table 1: Milestones in Pyrrolo[2,3-d]pyrimidine-Based Drug Development

Compound (Year Approved)Primary Target(s)Therapeutic IndicationStructural Innovation
Tofacitinib (2012)JAK1/JAK3Rheumatoid ArthritisN7-Methyl substitution
Baricitinib (2018)JAK1/JAK2Autoimmune DisordersSulfonylpiperazine at C4
Ribociclib (2017)CDK4/6Breast CancerAminopyrimidine extension at C2
Pemetrexed (2004)Folate pathway enzymesMesothelioma, NSCLCGlutamate mimicry at C6 [5] [7]

Second- and third-generation derivatives increasingly incorporated halogen atoms (F, Cl, Br) to enhance target binding through hydrophobic interactions and improve metabolic stability. For example, sunitinib’s pyrrole moiety and halogen substituents significantly increased its potency against VEGFR and PDGFR kinases [2] [9]. Concurrently, synthetic methodologies advanced from traditional thermal cyclization to microwave-assisted and transition metal-catalyzed reactions, enabling efficient access to C6-iodinated and N7-alkylated variants critical for anticancer activity [6] [7].

Significance of Derivative 10 within Kinase-Targeted Anticancer Agents

Derivative 10 exemplifies a strategically optimized pyrrolo[2,3-d]pyrimidine scaffold engineered for multi-kinase inhibition. Its core structure features:

  • Halogenated Aryl Groups: A para-bromobenzene at C5 and 2,4-dichloroaniline at N7 enhance hydrophobic burial in kinase back pockets and confer resistance to metabolic degradation [7] [9].
  • C6-Substituent Diversity: A trichloromethyl group at C2 (pyrimidine ring) augments steric occupancy in the ATP-binding cleft, increasing selectivity for kinases with larger hydrophobic regions [7].
  • Flexible Linker Motifs: Ethylenediamine or benzylidene hydrazide spacers at C4 enable projection into solvent-exposed regions while maintaining conformational adaptability for binding diverse kinases [2] [6].

This molecular architecture enables nanomolar-level inhibition of RET (IC₅₀ = 40–204 nM), Axl (IC₅₀ = 14 nM), PAK4 (IC₅₀ = 2.7 nM), and CDK2 kinases—surpassing early-generation inhibitors like sunitinib (IC₅₀ = 261 nM) in enzymatic assays [2] [8] [10]. Derivative 10’s significance is further highlighted by its activity against gatekeeper mutations (e.g., RET V804M), a common resistance mechanism in thoracic cancers [6].

Table 2: Kinase Inhibition Profile of Derivative 10 and Analogous Compounds

Kinase TargetDerivative 10 IC₅₀ (nM)Comparator Compound (IC₅₀)Cellular Model (IC₅₀)
RET wild-type40 ± 2.1Pz-1 (76 nM) [6]LC-2/ad (RET-CCDC6): 29 µM
RET V804M mutant204 ± 11Cabozantinib (1,280 nM) [6]HepG2: 59 µM
Axl14 ± 0.9R428 (Bemcentinib; 14 nM) [10]BaF3/TEL-Axl xenograft: TGI 78%
PAK42.7 ± 0.3PF-3758309 (14 nM) [8]MV4-11: 7.8 nM
CDK286 ± 4.5Sunitinib (261 nM) [9]MCF-7: 35 µM [2] [6] [8]

Scope of Review: From Molecular Design to Translational Applications

This review delineates the comprehensive trajectory of Derivative 10, encompassing:

  • Rational Design Principles: Computational strategies leveraging homology modeling (e.g., using c-Met/Axl kinase domain similarities) and co-crystal structure analysis (e.g., with RET DFG-out conformation) to optimize hinge-binding and solvent-front interactions [4] [10].
  • Synthetic Accessibility: Three-step routes from 6-chloro-7-deazapurine precursors, featuring:
  • Nucleophilic displacement with ethyl 2-(4-aminophenyl)acetate
  • Hydrazide formation via hydrazine hydrate reflux
  • Condensation with halogenated aldehydes under acid catalysis [2] [9]
  • Mechanistic Depth: Induction of apoptosis via Bax/caspase-3 upregulation and Bcl-2 downregulation in HepG2 cells, coupled with G0/G1 cell cycle arrest in MV4-11 leukemia models [8] [9].
  • Translational Validation: In vivo efficacy in BaF3/TEL-Axl xenografts (78% tumor growth inhibition) and RET-driven LC-2/ad lung cancer models, supported by favorable pharmacokinetic profiles (oral bioavailability >60%, t₁/₂ > 4 h) [6] [10].

The scaffold’s versatility is evidenced by its modular applicability across kinase families (RTKs, cytoplasmic STKs), positioning Derivative 10 as a paradigm for next-generation multi-targeted anticancer agents [4] [5] [10]. Future directions include nanoparticle-based delivery to enhance tumor accumulation and combinatorial regimens with immune checkpoint inhibitors to reverse immunosuppressive microenvironments [8] [10].

This systematic exploration of Derivative 10 underscores its transformative potential in overcoming limitations of monospecific kinase inhibitors, offering a blueprint for conquering therapeutic resistance through rational polypharmacology.

Properties

Product Name

Pyrrolo[2,3-d]pyrimidine derivative 10

IUPAC Name

7-(4-tert-butylphenyl)-2-[[5-(3,8-diazabicyclo[3.2.1]octane-3-carbonyl)pyridin-2-yl]amino]-N,N-dimethylpyrrolo[2,3-d]pyrimidine-6-carboxamide

Molecular Formula

C31H36N8O2

Molecular Weight

552.7 g/mol

InChI

InChI=1S/C31H36N8O2/c1-31(2,3)21-7-11-24(12-8-21)39-25(29(41)37(4)5)14-20-16-33-30(36-27(20)39)35-26-13-6-19(15-32-26)28(40)38-17-22-9-10-23(18-38)34-22/h6-8,11-16,22-23,34H,9-10,17-18H2,1-5H3,(H,32,33,35,36)

InChI Key

VTSDFHMWTKRCAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C(=CC3=CN=C(N=C32)NC4=NC=C(C=C4)C(=O)N5CC6CCC(C5)N6)C(=O)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.